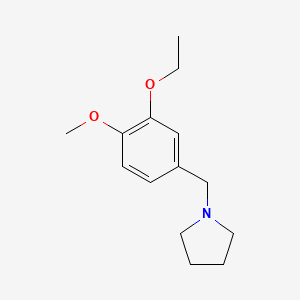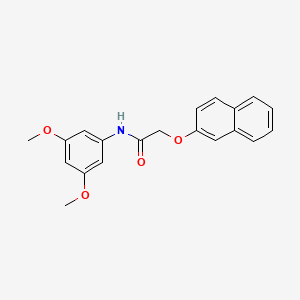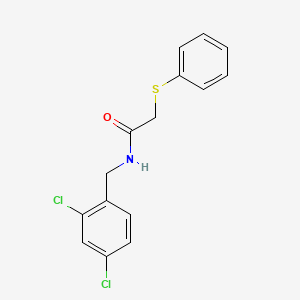
1-(3-ethoxy-4-methoxybenzyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-ethoxy-4-methoxybenzyl)pyrrolidine, also known as EMP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)pyrrolidine is not fully understood, but it is believed to interact with specific receptors in the body. In medicinal chemistry, this compound has been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer and neurodegenerative diseases. In neuroscience, this compound has been shown to bind to specific receptors in the brain, which can modulate the activity of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different studies. In medicinal chemistry, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the activity of acetylcholinesterase (an enzyme that breaks down the neurotransmitter acetylcholine), and reduce the production of reactive oxygen species (ROS) in cells. In neuroscience, this compound has been shown to modulate the activity of GABA receptors (which are involved in the regulation of anxiety and sleep) and dopamine receptors (which are involved in the regulation of movement and reward).
Advantages and Limitations for Lab Experiments
1-(3-ethoxy-4-methoxybenzyl)pyrrolidine has several advantages for lab experiments, including its high purity and stability, its ability to interact with specific receptors, and its potential as a building block for the synthesis of novel materials. However, this compound also has limitations, such as its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for 1-(3-ethoxy-4-methoxybenzyl)pyrrolidine research, including the development of more efficient synthesis methods, the exploration of its potential as a drug candidate for various diseases, the investigation of its mechanism of action, and the synthesis of novel materials using this compound as a building block. Additionally, more studies are needed to determine the optimal dosage and toxicity of this compound in different contexts.
Conclusion:
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method has been optimized to yield high purity and high yield, and it has been studied for its potential as a drug candidate, a tool for studying the function of neurotransmitter receptors, and a building block for the synthesis of novel materials. More research is needed to fully understand its mechanism of action and determine its optimal dosage and toxicity in different contexts.
Synthesis Methods
The synthesis of 1-(3-ethoxy-4-methoxybenzyl)pyrrolidine involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with pyrrolidine in the presence of a catalyst. The resulting product is then purified through a series of chromatography processes. This method has been optimized to yield high purity and high yield of this compound.
Scientific Research Applications
1-(3-ethoxy-4-methoxybenzyl)pyrrolidine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and material science. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, this compound has been studied for its potential as a tool for studying the function of neurotransmitter receptors. In material science, this compound has been explored for its potential as a building block for the synthesis of novel materials.
properties
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-3-17-14-10-12(6-7-13(14)16-2)11-15-8-4-5-9-15/h6-7,10H,3-5,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOGSHSFZOZXTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5787224.png)
![N-cyclooctyl-3-[(2,4-dimethoxybenzoyl)hydrazono]butanamide](/img/structure/B5787231.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]acetohydrazide](/img/structure/B5787234.png)
![N-cyclohexyl-N'-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}thiourea](/img/structure/B5787249.png)
![3-({[(3-pyridinylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5787257.png)

![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5787263.png)

![1-{3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5787275.png)
